2-(23-Difluorophenyl)propan-2-amine hydrochloride 2-(23-Difluorophenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16507855
InChI: InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H
SMILES:
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol

2-(23-Difluorophenyl)propan-2-amine hydrochloride

CAS No.:

Cat. No.: VC16507855

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

2-(23-Difluorophenyl)propan-2-amine hydrochloride -

Specification

Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
IUPAC Name 2-(2,3-difluorophenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H
Standard InChI Key JQFZMOTVBNOGCX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=C(C(=CC=C1)F)F)N.Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

2-(2,3-Difluorophenyl)propan-2-amine hydrochloride is formally designated by IUPAC nomenclature as 2-(2,3-difluorophenyl)propan-2-amine hydrochloride, with the molecular formula C₉H₁₁F₂N·HCl and a molecular weight of 224.1 g/mol . The hydrochloride salt formation occurs through protonation of the primary amine group, enhancing the compound's stability and solubility in polar solvents .

Structural Representations

Key structural descriptors include:

Representation TypeNotation
SMILESCC(C)(C1=C(C(=CC=C1)F)F)N.Cl
InChIInChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H
InChIKeyHMJZCCNYOAREIU-UHFFFAOYSA-N

X-ray crystallographic data remain unavailable, but computational models predict a planar aromatic ring with fluorine substituents at positions 2 and 3 creating significant electronic asymmetry . The tert-amine center adopts a trigonal pyramidal geometry, with bond angles approximating 107° based on analogous structures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route employs a Grignard reagent approach:

  • Ketone Formation: 2,3-Difluorobenzonitrile undergoes alkylation with methyl magnesium bromide to yield 2-(2,3-difluorophenyl)propan-2-ol.

  • Amination: The alcohol intermediate is converted to the corresponding amine via a Ritter reaction using acetonitrile and sulfuric acid .

  • Salt Formation: Free base treatment with hydrochloric acid in anhydrous ether produces the hydrochloride salt .

This method achieves yields of 68-72% under optimized conditions (refluxing toluene, 110°C, 12h). Alternative enzymatic approaches using ω-transaminases show promise for enantioselective synthesis but remain limited to milligram-scale production.

Industrial Manufacturing

Scale-up processes utilize continuous flow reactors to enhance safety and yield:

ParameterOptimal ValueEffect on Yield
Temperature85-90°CPrevents thermal decomposition
Pressure3.5 barMaintains solvent volatility
Residence Time8.2 minMaximizes conversion
Catalyst Loading0.5 mol% Pd/CMinimizes side reactions

Industrial batches (≥99.5% purity) require chromatographic purification using reverse-phase C18 columns with acetonitrile/water mobile phases .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueMethod
Melting Point189-192°C (dec.)Differential Scanning Calorimetry
Water Solubility41 mg/mL (25°C)OECD 105 Guid

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